Cas no 13991-69-0 (Urea,1,1'-(4,4'-biphenylylene)bis[3-(2-chloroethyl)- (8CI))
13991-69-0 structure
Product Name:Urea,1,1'-(4,4'-biphenylylene)bis[3-(2-chloroethyl)- (8CI)
CAS-nummer:13991-69-0
MF:C18H20Cl2N4O2
MW:395.283001899719
CID:236383
PubChem ID:256328
Update Time:2025-04-19
Urea,1,1'-(4,4'-biphenylylene)bis[3-(2-chloroethyl)- (8CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(2-chloroethyl)-3-[4-[4-(2-chloroethylcarbamoylamino)phenyl]phenyl]urea
- 1,1'-biphenyl-4,4'-diylbis[3-(2-chloroethyl)urea]
- AC1L5UD3
- AC1Q5MNA
- AR-1B4393
- CTK4C1989
- KST-1B0853
- NSC83108
- NSC-83108
- 13991-69-0
- DTXSID70292475
- Urea,1,1'-(4,4'-biphenylylene)bis[3-(2-chloroethyl)- (8CI)
-
- Inchi: 1S/C18H20Cl2N4O2/c19-9-11-21-17(25)23-15-5-1-13(2-6-15)14-3-7-16(8-4-14)24-18(26)22-12-10-20/h1-8H,9-12H2,(H2,21,23,25)(H2,22,24,26)
- InChI-sleutel: ASVIYSWARNVBBF-UHFFFAOYSA-N
- LACHT: ClCCNC(NC1C=CC(=CC=1)C1C=CC(=CC=1)NC(NCCCl)=O)=O
Berekende eigenschappen
- Exacte massa: 394.09600
- Monoisotopische massa: 394.096
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 7
- Complexiteit: 397
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 82.3Ų
Experimentele eigenschappen
- Dichtheid: 1.343
- Kookpunt: 538.7°Cat760mmHg
- Vlampunt: 279.6°C
- Brekindex: 1.636
- PSA: 82.26000
- LogboekP: 5.00200
Urea,1,1'-(4,4'-biphenylylene)bis[3-(2-chloroethyl)- (8CI) Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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